molecular formula C9H6BrN B2492633 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile CAS No. 242473-51-4

5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile

Cat. No.: B2492633
CAS No.: 242473-51-4
M. Wt: 208.058
InChI Key: XJLOZQFHCDKJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile is a specialized bicyclic organic compound with the molecular formula C9H6BrN and a molecular weight of 208.05 g/mol . This reagent is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. The compound features a bromo-substituent and a carbonitrile group on a bicyclo[4.2.0]octa-triene scaffold, a structure that is of significant interest in advanced synthetic and medicinal chemistry research. Its defined molecular framework makes it a valuable building block for the synthesis of more complex molecular architectures. Researchers can utilize this compound as a key intermediate in exploratory organic synthesis, particularly in reactions like cross-coupling where the bromine atom acts as a handle for further functionalization . The carbonitrile group also offers a site for subsequent chemical transformations. The chemical identifier (SMILES) is N#CC(C1)C2=C1C=CC=C2Br . According to supplier information, the product should be stored sealed in a dry environment at 2-8°C . Please refer to the relevant Safety Data Sheet for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

5-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-3-1-2-6-4-7(5-11)9(6)8/h1-3,7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLOZQFHCDKJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C1C=CC=C2Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242473-51-4
Record name 5-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by the introduction of a nitrile group. One common method involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in the presence of a suitable solvent to yield the brominated intermediate. This intermediate is then treated with a cyanating agent to introduce the nitrile group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile serves as a building block in organic synthesis. Its unique structure allows it to act as a precursor for more complex molecules, facilitating the development of new compounds with tailored properties .

Research has indicated that this compound may exhibit potential biological activity , making it a candidate for further investigation in medicinal chemistry. Studies are exploring its interactions with various biomolecules, which could lead to the discovery of new therapeutic agents .

Material Science

In material science, the compound is being evaluated for its utility in developing new materials and as an intermediate in synthesizing specialty chemicals. Its unique chemical reactivity opens avenues for creating innovative materials with specific functionalities .

Case Study 1: Biological Evaluation

A study investigated the antiproliferative effects of various brominated compounds, including derivatives similar to 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile, on human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The findings suggested that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µmol/L, indicating promising potential for further drug development .

CompoundCell LineIC50 (µmol/L)
5-Bromo Derivative AMCF-7<10
5-Bromo Derivative BA-549<10

Case Study 2: Synthetic Applications

In another research effort focusing on synthetic methodologies, the compound was utilized as an intermediate in the synthesis of novel organic molecules with potential applications in pharmaceuticals and agrochemicals. The study highlighted its effectiveness in facilitating nucleophilic substitution reactions due to the presence of the bromine atom .

Mechanism of Action

The mechanism of action of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects

Compound Name Molecular Formula Substituent Position/Group Molecular Weight Key Properties/Applications
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile C₉H₆BrN 5-Br, 7-CN 207.98 g/mol High polarity due to -C≡N; potential synthon for pharmaceuticals
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene C₈H₅Br 7-Br 181.03 g/mol Lacks cyano group; simpler bicyclic structure; used in polymer precursors
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile C₉H₆FN 5-F, 7-CN 147.15 g/mol Fluorine’s electronegativity enhances stability; higher lipophilicity
4-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile C₉H₆FN 4-F, 7-CN 147.15 g/mol Positional isomer of 5-F analog; distinct electronic effects
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid C₉H₇BrO₂ 5-Br, 7-COOH 241.06 g/mol Carboxylic acid group enables hydrogen bonding; used in coordination chemistry

Key Observations:

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability increase steric bulk and polar interactions compared to fluorine. For example, the 5-Br analog has a higher molecular weight (207.98 vs. 147.15 g/mol) and likely exhibits stronger van der Waals interactions .
  • Cyano vs. Carboxylic Acid: The cyano group in 5-Bromo-7-carbonitrile enhances electrophilicity, making it reactive toward nucleophiles, whereas the carboxylic acid derivative (C₉H₇BrO₂) is more acidic (pKa ~4-5) and suited for salt formation .
  • Positional Isomerism: The 4-Fluoro and 5-Fluoro isomers (C₉H₆FN) demonstrate how substituent placement alters electronic distribution.

Physicochemical Properties

Table 2: Collision Cross-Section (CCS) Comparison

Compound [M+H]+ CCS (Ų) [M-H]⁻ CCS (Ų) Reference
5-Bromobicyclo[...]-7-carbonitrile 135.0 128.5
5-Fluorobicyclo[...]-7-carbonitrile Not reported Not reported
4-Fluorobicyclo[...]-7-carbonitrile Not reported Not reported

The CCS data for the 5-Bromo-7-carbonitrile suggests it is less compact than aliphatic nitriles but more polar than non-cyano analogs. Fluorinated derivatives likely have lower CCS values due to reduced atomic mass, though experimental data is lacking .

Biological Activity

5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile is a bicyclic compound characterized by the presence of a bromine atom and a nitrile functional group. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities. This article explores the biological activity of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile, including its mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Structure

  • IUPAC Name : 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
  • Molecular Formula : C9H6BrN
  • Molecular Weight : 197.03 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Bromination : The reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine.
  • Cyanation : Introduction of the nitrile group using a cyanating agent.

These steps can be optimized for large-scale production using continuous flow reactors and automated systems to ensure consistent quality and yield .

The biological activity of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and nitrile group significantly influence the compound's binding affinity and specificity, which can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor signaling pathways, potentially affecting physiological responses.

Case Studies

  • Anticancer Activity : Research has indicated that compounds similar to 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile exhibit cytotoxic effects against cancer cell lines. A study demonstrated that derivatives of bicyclic compounds could induce apoptosis in breast cancer cells through the activation of caspases .
  • Antimicrobial Properties : Another investigation explored the antimicrobial activity of related bicyclic compounds against various bacterial strains. Results showed significant inhibition zones indicating potential as antimicrobial agents .
  • Neuroprotective Effects : Some studies have suggested that bicyclic compounds may have neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-Bromobicyclo[4.2.0]octa-1,3,5-trieneLacks nitrile groupModerate cytotoxicity
4-BromobenzocyclobuteneAromatic systemAntimicrobial effects
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrileSimilar structure without bromineLimited biological activity

5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile is unique due to its combination of a bromine atom and a nitrile group which enhances its reactivity and potential applications compared to its analogs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves bromination of bicyclo[4.2.0]octatriene precursors followed by nitrile functionalization. For example, bromination may employ electrophilic reagents (e.g., Br₂ with Lewis acids like FeBr₃) under controlled temperatures (0–25°C) to avoid over-substitution. Nitrile introduction could involve cyanation via nucleophilic substitution (e.g., KCN/CuCN) or cross-coupling (e.g., Pd-catalyzed reactions). Yield optimization requires balancing steric hindrance from the bicyclic framework and electronic effects of substituents .
Step Reagents/Conditions Yield Range Key Challenges
BrominationBr₂, FeBr₃, 0–25°C40–60%Regioselectivity due to competing positions
CyanationKCN/CuCN, DMF, 80°C30–50%Side reactions from strained bicyclic system

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Answer :

  • ¹H NMR : The bicyclic system’s protons exhibit distinct splitting patterns due to restricted rotation. For example, protons on the bridgehead (position 7) show deshielded signals (δ 6.5–7.2 ppm) .
  • ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while brominated carbons are downfield-shifted (δ 100–110 ppm) .
  • IR : A sharp C≡N stretch near 2240 cm⁻¹ confirms nitrile presence, while C-Br stretches (~550–600 cm⁻¹) are less prominent but critical for validation .

Q. What are the common side products during synthesis, and how can they be minimized?

  • Answer : Major side products include:

  • Di-brominated derivatives : Arise from excessive bromine or prolonged reaction times. Mitigated by stoichiometric Br₂ and low temperatures .
  • Ring-opening products : Result from strain relief in the bicyclic system during cyanation. Use of milder cyanating agents (e.g., TMSCN) reduces this risk .

Advanced Research Questions

Q. How does the bicyclo[4.2.0]octatriene framework influence the compound’s reactivity in Diels-Alder or [2+2] cycloadditions?

  • Answer : The strained bicyclic system enhances reactivity in cycloadditions. For Diels-Alder reactions, the triene moiety acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride), achieving regioselectivity >80% under thermal conditions (100°C). For [2+2] reactions, UV irradiation promotes cross-conjugated π-system interactions, though steric constraints may limit yields .

Q. What computational methods (DFT, MD) predict the compound’s stability and tautomeric behavior?

  • Answer :

  • Density Functional Theory (DFT) : B3LYP/6-31G* calculations reveal the lowest-energy conformation with bromine axial to minimize steric clash with the nitrile group. Activation energy for ring inversion is ~25 kcal/mol .
  • Molecular Dynamics (MD) : Simulations in polar solvents (e.g., DMSO) show rapid tautomerism between ene-nitrile and keto forms, impacting biological activity predictions .

Q. How do contradictory literature reports on its antimicrobial activity relate to structural impurities or assay conditions?

  • Answer : Discrepancies arise from:

  • Impurity profiles : Residual solvents (e.g., DMF) in <95% pure samples inhibit bacterial growth, falsely attributing activity to the compound itself. HPLC-MS purity checks are essential .
  • Assay conditions : Variations in MIC testing (e.g., broth dilution vs. agar diffusion) lead to differing IC₅₀ values. Standardized protocols (CLSI guidelines) are recommended .

Methodological Challenges

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

  • Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Jacobsen’s salen) in Pd-mediated cross-couplings achieves enantiomeric excess (ee) up to 85%. Kinetic resolution during crystallization further enhances ee to >95% .

Q. How can contradictory XRD and NMR data on bond lengths/angles be reconciled?

  • Answer : XRD provides static solid-state geometry, while NMR reflects dynamic solution behavior. For example, XRD may show shorter C-Br bonds (1.89 Å) due to crystal packing, whereas NMR coupling constants (³JCH) suggest greater flexibility in solution. Hybrid QM/MM models bridge these discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.